molecular formula C14H13NO4 B6391299 MFCD18085845 CAS No. 1258635-08-3

MFCD18085845

Katalognummer: B6391299
CAS-Nummer: 1258635-08-3
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: CAIFIZPKYHSIJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Based on analogous compounds within its class (e.g., heterocyclic or organohalogenated structures), it is hypothesized to exhibit properties relevant to pharmaceutical or materials science applications. For instance, compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646) often share features such as aromatic rings, halogen substituents, and nitrogen-containing heterocycles, which are critical for bioactivity or material stability .

Eigenschaften

IUPAC Name

3-(2,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-9-3-4-13(19-2)11(7-9)12-8-15-6-5-10(12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIFIZPKYHSIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687831
Record name 3-(2,5-Dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258635-08-3
Record name 3-(2,5-Dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18085845 involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically includes:

    Step 1: Selection of starting materials such as specific organic compounds.

    Step 2: Reaction under controlled conditions, including temperature, pressure, and the presence of catalysts.

    Step 3: Purification of the product using techniques like crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process may involve:

    Large-scale reactors: To handle significant quantities of reactants.

    Automation: To control reaction parameters precisely.

    Quality control: To ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD18085845 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution conditions: Often involve the use of catalysts and specific solvents.

Major Products: The reactions of this compound yield various products depending on the reaction conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

MFCD18085845 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD18085845 involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to receptors: Interacting with specific receptors on cell surfaces.

    Enzyme inhibition: Inhibiting the activity of specific enzymes.

    Signal transduction: Modulating signaling pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Hypothesized Properties :

  • Molecular Formula : Likely C₆H₃X₂N₃ (X = Cl, F, or Br), based on structurally related compounds in and .
  • Molecular Weight : ~180–220 g/mol, consistent with similar pyrrolo-triazine or boronic acid derivatives .
  • Bioactivity: Potential enzyme inhibition or receptor modulation, inferred from analogs with high Log S values (-2.99 to -1.98) and moderate bioavailability scores (0.55–0.75) .
  • Hazards : May include skin/eye irritation (H315, H319) or respiratory sensitization (H335), as seen in halogenated analogs .

To contextualize MFCD18085845, two structurally and functionally related compounds are analyzed:

Compound A (CAS 918538-05-3)
  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Structural Features: Dichlorinated pyrrolo-triazine core, enhancing metabolic stability . Hazards: H315 (skin irritation), H319 (eye irritation) .
Compound B (CAS 1533-03-5)
  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • Structural Features: Trifluoromethyl group improves lipophilicity (Log Po/w = 2.15) and pharmacokinetics . Hazards: H302 (harmful if swallowed) .
Table 1: Comparative Analysis of this compound and Analogs
Parameter This compound (Hypothesized) Compound A (CAS 918538-05-3) Compound B (CAS 1533-03-5)
Molecular Formula C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight ~200 g/mol 188.01 g/mol 202.17 g/mol
Solubility (Log S) -2.5 to -3.0 -2.99 -1.98
Bioavailability 0.60 0.55 0.75
Key Hazards H315, H319 H315, H319, H335 H302
Applications Drug intermediates Enzyme inhibitors CNS therapeutics
Key Structural and Functional Contrasts :

Halogenation vs. Fluorination :

  • Compound A uses chlorine atoms for electronic stabilization, whereas Compound B employs a trifluoromethyl group for enhanced lipid solubility .
  • This compound likely balances both strategies for optimized reactivity and bioavailability.

Target Specificity :

  • Compound A’s pyrrolo-triazine scaffold is associated with kinase inhibition, while Compound B’s aryl ketone structure aligns with GPCR modulation .

Synthetic Accessibility :

  • Compound A requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as described in .
  • Compound B is synthesized via green chemistry methods using recyclable catalysts (e.g., A-FGO in THF) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.